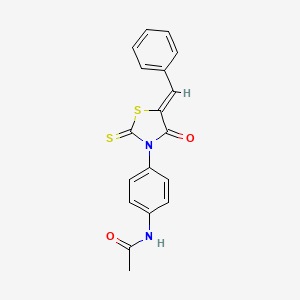![molecular formula C14H13BrN2O4 B2691448 5-[2-(4-溴苯基)-2-氧乙基]-1,3-二甲基-2,4,6(1H,3H,5H)-嘧啶三酮 CAS No. 477889-06-8](/img/structure/B2691448.png)
5-[2-(4-溴苯基)-2-氧乙基]-1,3-二甲基-2,4,6(1H,3H,5H)-嘧啶三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
复杂有机分子的合成
- 该化合物作为合成嘧啶的重要中间体,突出了其在构建复杂有机分子中的效用。一项研究展示了其从市售前体中合成的过程,展示了其在制药和化工行业中的作用 (Shan Hou et al., 2016).
药物中间体
- 它已被用于药物相关分子的无催化剂合成中,表明其在药物开发过程中的潜力。概述的方法提供了一种在温和条件下生产多种功能化化合物的直接方法 (G. Brahmachari and Nayana Nayek, 2017).
抗菌和抗病毒剂
- 对异构嘧啶化合物的苯腙衍生物的研究探索了它们的氢键和潜在的生物活性。这项研究有助于理解嘧啶衍生物的结构特性及其对设计有效的抗菌和抗病毒剂的影响 (H. Beaton, G. R. Willey, M. Drew, 1987).
- 另一项关于 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶的研究揭示了它们对逆转录病毒复制的显着抑制作用,强调了嘧啶衍生物对 HIV 等病毒的治疗潜力 (D. Hocková et al., 2003).
非线性光学材料
- 嘧啶环在各种生物和化学结构中存在,包括 DNA 和 RNA,这突出了其在科学研究中的重要性。DFT/TDDFT 计算和硫代嘧啶衍生物实验数据之间的比较研究突出了它们在 NLO 领域的应用前景,表明这些化合物在光电应用中的潜力 (A. Hussain et al., 2020).
作用机制
Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of a compound’s action can vary widely depending on its specific targets and mode of action. It could lead to the inhibition or activation of certain cellular processes, potentially resulting in therapeutic effects .
The action environment, or the conditions under which a drug is administered, can also influence its efficacy and stability. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how well it works .
属性
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-16-12(19)10(13(20)17(2)14(16)21)7-11(18)8-3-5-9(15)6-4-8/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQRLJQKQYQDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)


![2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2691369.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenylbutanamide](/img/structure/B2691370.png)
![8-(3,4-dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2691372.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)


![N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2691386.png)
